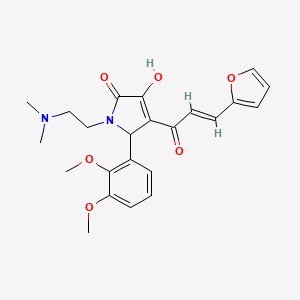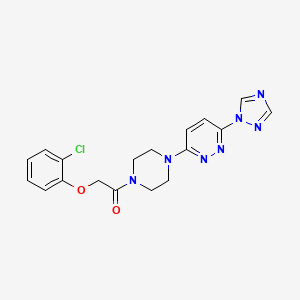![molecular formula C18H21NO4S B2922694 N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 333458-91-6](/img/structure/B2922694.png)
N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as EIPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EIPA is a selective inhibitor of the Na+/H+ exchanger (NHE), which is a membrane protein that regulates pH homeostasis in cells.
Aplicaciones Científicas De Investigación
N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has been widely used in scientific research to study the role of NHE in various physiological and pathological processes. For example, N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has been used to investigate the role of NHE in cancer cell proliferation, migration, and invasion. N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has also been used to study the role of NHE in ischemia-reperfusion injury, heart failure, and hypertension. In addition, N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has been used to study the role of NHE in the regulation of intracellular pH in neurons and astrocytes.
Mecanismo De Acción
N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine selectively inhibits the activity of NHE by binding to the extracellular domain of the protein. NHE is responsible for the exchange of one extracellular Na+ ion with one intracellular H+ ion, thus regulating intracellular pH. By inhibiting NHE, N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can alter intracellular pH and disrupt cellular processes that depend on pH homeostasis.
Biochemical and Physiological Effects:
N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has been shown to have a variety of biochemical and physiological effects. For example, N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can induce apoptosis in cancer cells by disrupting pH homeostasis and activating pro-apoptotic pathways. N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can also reduce the severity of ischemia-reperfusion injury by inhibiting NHE-mediated Na+ influx and reducing intracellular Ca2+ overload. In addition, N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can reduce blood pressure in hypertensive rats by inhibiting NHE-mediated Na+ reabsorption in the renal tubules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is its selectivity for NHE, which allows for specific inhibition of this protein without affecting other ion transporters. Another advantage is its ability to penetrate cell membranes and inhibit intracellular NHE. However, one limitation of N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is its potential toxicity, which can vary depending on the concentration and duration of exposure. In addition, N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can have off-target effects on other proteins and ion channels, which can complicate interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine and its applications. One direction is the development of more potent and selective NHE inhibitors based on the structure of N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine. Another direction is the investigation of the role of NHE in other physiological and pathological processes, such as inflammation, diabetes, and neurodegeneration. Additionally, the use of N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine in combination with other drugs or therapies may have synergistic effects and enhance therapeutic outcomes.
Métodos De Síntesis
The synthesis of N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves the reaction of 4-isopropylbenzylamine with p-toluenesulfonyl chloride in the presence of triethylamine, followed by the reaction of the resulting intermediate with glycine ethyl ester hydrochloride. The final product is obtained by hydrolysis of the ethyl ester group with sodium hydroxide.
Propiedades
IUPAC Name |
2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13(2)15-6-8-16(9-7-15)19(12-18(20)21)24(22,23)17-10-4-14(3)5-11-17/h4-11,13H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDFUHDUHZTDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B2922611.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2922614.png)
![Methyl 2-[4-phenyl-2-(2-pyridinyl)-1,3-thiazol-5-yl]acetate](/img/structure/B2922615.png)
![1-[3-(3-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2922618.png)
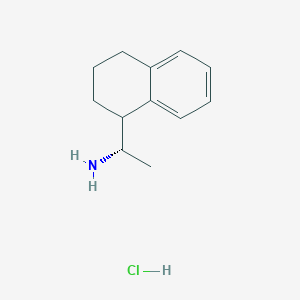
![Bicyclo[3.2.1]octane-3-sulfonyl chloride](/img/structure/B2922623.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2922624.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride](/img/structure/B2922625.png)
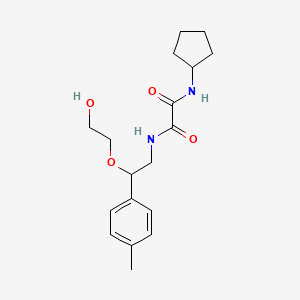
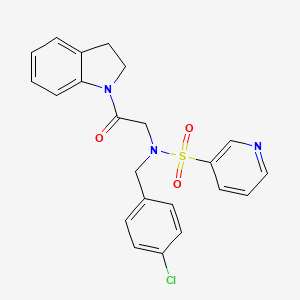
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2922628.png)
![1,3-Dimethyl-6-[5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione](/img/structure/B2922631.png)
